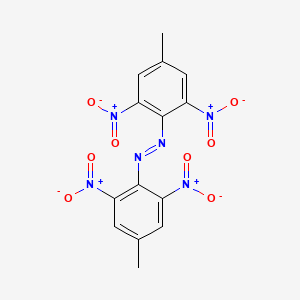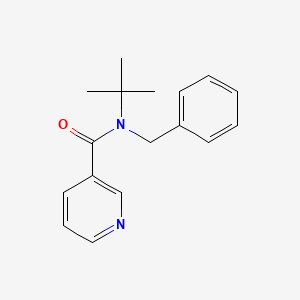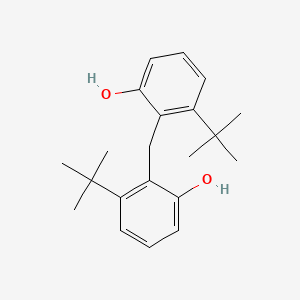
2,6-Difluorophenyl 2,2,2-trichloroethyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Difluorophenyl 2,2,2-trichloroethyl sulfate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of two fluorine atoms on the phenyl ring and a trichloroethyl sulfate group, which imparts distinct chemical reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluorophenyl 2,2,2-trichloroethyl sulfate typically involves the reaction of 2,6-difluorophenol with 2,2,2-trichloroethyl sulfate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfate ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The product is typically purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
2,6-Difluorophenyl 2,2,2-trichloroethyl sulfate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The phenyl ring and the trichloroethyl group can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The sulfate ester bond can be hydrolyzed in the presence of water or aqueous acids/bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the sulfate ester bond.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the phenyl ring and trichloroethyl group.
科学的研究の応用
2,6-Difluorophenyl 2,2,2-trichloroethyl sulfate has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,6-Difluorophenyl 2,2,2-trichloroethyl sulfate involves its interaction with molecular targets through its reactive functional groups. The trichloroethyl sulfate group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical and biological applications to modify or inhibit specific molecular pathways.
類似化合物との比較
Similar Compounds
- 2,6-Difluorophenyl 2,2,2-trichloroethyl ether
- 2,6-Difluorophenyl 2,2,2-trichloroethyl carbonate
- 2,6-Difluorophenyl 2,2,2-trichloroethyl phosphate
Uniqueness
2,6-Difluorophenyl 2,2,2-trichloroethyl sulfate is unique due to the presence of the sulfate ester group, which imparts distinct reactivity compared to other similar compounds. The combination of the difluorophenyl and trichloroethyl groups also contributes to its unique chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
653605-16-4 |
|---|---|
分子式 |
C8H5Cl3F2O4S |
分子量 |
341.5 g/mol |
IUPAC名 |
(2,6-difluorophenyl) 2,2,2-trichloroethyl sulfate |
InChI |
InChI=1S/C8H5Cl3F2O4S/c9-8(10,11)4-16-18(14,15)17-7-5(12)2-1-3-6(7)13/h1-3H,4H2 |
InChIキー |
GFOULYVMENMWKE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)OS(=O)(=O)OCC(Cl)(Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-(Methylazanediyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide}](/img/structure/B12545523.png)
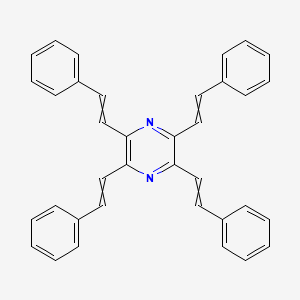
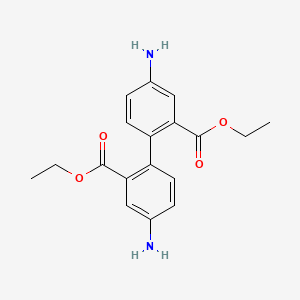
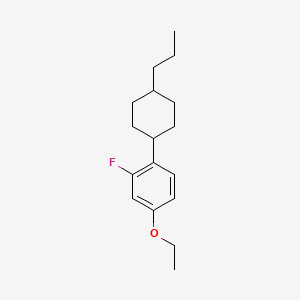
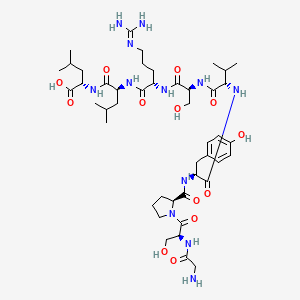

![4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol](/img/structure/B12545563.png)

![2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B12545579.png)
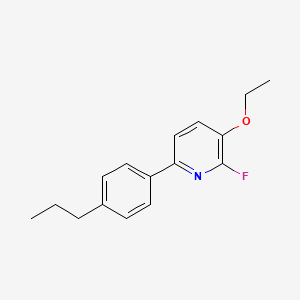
![2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol](/img/structure/B12545594.png)
